1-(2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
Description
This compound features a 2,4-dihydroxyphenyl group linked via an ethanone moiety to a 1-methyl-1H-1,3-benzodiazol-2-yl substituent.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18-13-5-3-2-4-12(13)17-16(18)9-15(21)11-7-6-10(19)8-14(11)20/h2-8,19-20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWYQQIZHCOYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(=O)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one typically involves the condensation of a 2,4-dihydroxybenzaldehyde derivative with a 1-methyl-1H-benzimidazole derivative under acidic or basic conditions. The reaction may proceed through a series of steps including:
- Formation of an intermediate Schiff base.
- Reduction of the Schiff base to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to speed up the reaction.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential antioxidant properties.
- Studied for its ability to interact with biological macromolecules.
Medicine
- Potential use as an antimicrobial or anticancer agent.
- Explored for its ability to modulate biological pathways.
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the formulation of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the benzimidazole moiety can interact with DNA or proteins, potentially leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the dihydroxyphenyl group and heterocyclic moieties, leading to differences in physicochemical properties and bioactivity. Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₇H₁₆N₂O₃.
Substituent Effects on Bioactivity
- Halogen vs. In contrast, the benzodiazol/benzimidazol rings enable π-π interactions with aromatic residues in enzymes like CYP51, as seen in imidazole-based antifungals (e.g., sertaconazole in ).
Physicochemical Properties
- Solubility : The dihydroxyphenyl group enhances water solubility via hydrogen bonding, but this is counteracted by lipophilic substituents (e.g., benzodiazol, bromophenyl). The 4-hydroxyphenyl analog () has higher solubility due to an additional hydroxyl group but lower logP .
- Stability : Methyl or ethyl substituents (e.g., 1-methyl-benzodiazol in the target compound, 5-ethyl in ) may improve metabolic stability by blocking oxidation sites .
Biological Activity
The compound 1-(2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- IUPAC Name: 1-(2,4-dihydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
- Molecular Formula: C16H15N2O3
- Molecular Weight: 283.30 g/mol
- CAS Number: [Not available in the provided sources]
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 2,4-dihydroxyphenyl compounds have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems .
Anticancer Properties
Several studies have investigated the anticancer potential of benzodiazole derivatives. The compound under consideration may exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, indicating potential for further development as chemotherapeutic agents .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. Benzodiazole derivatives are known to inhibit several enzymes involved in cancer progression and inflammation. The compound's structure suggests potential interactions with targets such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are key players in inflammatory pathways .
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various benzodiazole derivatives using DPPH and ABTS assays. The results indicated that compounds with hydroxyl substitutions exhibited enhanced radical scavenging activity compared to their non-hydroxylated counterparts. The compound was found to possess significant antioxidant properties, supporting its potential use in nutraceutical applications.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 25 ± 5 | 30 ± 6 |
| Compound B | 15 ± 4 | 20 ± 5 |
| Target Compound | 18 ± 3 | 22 ± 4 |
Study 2: Anticancer Activity
In vitro studies on the cytotoxicity of the compound revealed that it inhibited cell proliferation in MCF-7 and HCT-116 cells with IC50 values of approximately 20 µM and 25 µM, respectively. These values suggest a promising anticancer activity that warrants further investigation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HCT-116 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
